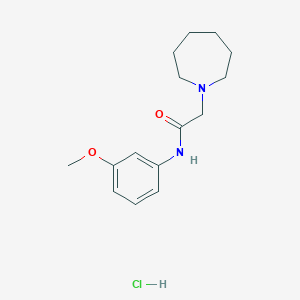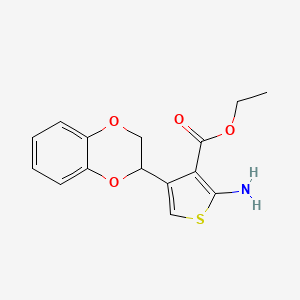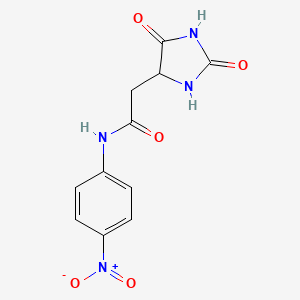
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride
描述
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
作用机制
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride can produce analgesic, anti-inflammatory, and anxiolytic effects in animal models. These effects are believed to be mediated by the increased levels of endocannabinoids resulting from FAAH inhibition.
实验室实验的优点和局限性
One advantage of using 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid signaling. However, 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride can also have off-target effects, which may complicate the interpretation of experimental results. Additionally, the hydrochloride salt form of 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride may limit its solubility and bioavailability in certain experimental systems.
未来方向
Future research on 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride could focus on exploring its potential therapeutic effects in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of more selective FAAH inhibitors could help to overcome some of the limitations of 2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride and further elucidate the role of endocannabinoids in physiological processes.
科学研究应用
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride has shown potential in medical research due to its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH can lead to increased levels of endocannabinoids, resulting in potential therapeutic effects.
属性
IUPAC Name |
2-(azepan-1-yl)-N-(3-methoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-19-14-8-6-7-13(11-14)16-15(18)12-17-9-4-2-3-5-10-17;/h6-8,11H,2-5,9-10,12H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOZWLVDZFEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-azepanyl)-N-(3-methoxyphenyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1,3-benzodioxol-5-ylmethyl)thio]-7-isopropyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4141651.png)

![7-amino-8'-ethyl-4',4',6'-trimethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile](/img/structure/B4141661.png)

![1-benzyl-2-[(benzyloxy)(phenyl)methyl]-1H-benzimidazole](/img/structure/B4141670.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141679.png)
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)
![methyl 2-{[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4141687.png)

![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4141721.png)
![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)
![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)